molecular formula C17H19N3O4 B2990437 1-(Furan-2-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891099-66-4

1-(Furan-2-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2990437
CAS No.: 891099-66-4
M. Wt: 329.356
InChI Key: HXMJASADIVTWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic small-molecule compound of significant interest in immunological and medicinal chemistry research. This urea derivative is part of a class of compounds investigated as potent inhibitors of the ST2/IL-33 signaling axis . The soluble form of ST2 (sST2) acts as a decoy receptor for the cytokine IL-33, and elevated plasma levels of sST2 are a validated biomarker for the risk of graft-versus-host disease (GVHD) and mortality following hematopoietic cell transplantation (HCT) . By inhibiting the ST2/IL-33 interaction, this class of compounds has been shown to reduce plasma sST2 levels, decrease the proliferation of alloreactive CD4+ and CD8+ T cells, and increase the population of regulatory T cells (Tregs) in preclinical studies, thereby offering a potential therapeutic strategy for mitigating GVHD progression while preserving the graft-versus-tumor effect . The structure of the compound features a central urea backbone, a furan-2-ylmethyl group, and a 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety, which are critical for its binding affinity and biological activity as determined by structure-activity relationship (SAR) studies . Researchers can utilize this compound as a crucial tool to further elucidate the pathobiology of the ST2/IL-33 pathway in inflammatory and autoimmune diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-23-14-6-4-13(5-7-14)20-11-12(9-16(20)21)19-17(22)18-10-15-3-2-8-24-15/h2-8,12H,9-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMJASADIVTWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Furan-2-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_4O_3, with a molecular weight of approximately 358.41 g/mol. The structural features include a furan ring, a methoxyphenyl group, and a pyrrolidine moiety, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related compounds featuring the furan moiety. For instance, a derivative known as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea has shown significant antimicrobial effects against various pathogens including Escherichia coli and Salmonella typhi . The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)ureaE. coli50 µg/mL
Salmonella typhi75 µg/mL
Staphylococcus aureus100 µg/mL
Bacillus subtilisNo inhibition

The proposed mechanism of action for these compounds includes:

  • Inhibition of Cell Wall Synthesis : Compounds may interfere with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
  • Disruption of Metabolic Pathways : By targeting specific enzymes involved in metabolic processes, these compounds can effectively hinder bacterial growth.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various furan derivatives demonstrated that modifications to the furan ring significantly enhance antimicrobial activity. The study found that introducing substituents like methoxy groups increased efficacy against gram-negative bacteria while maintaining low toxicity to mammalian cells .
  • Pharmacological Evaluation : Another research focused on evaluating the pharmacological properties of similar compounds revealed that they exhibit anti-inflammatory and analgesic effects, suggesting potential for broader therapeutic applications beyond antimicrobial activity .

Comparison with Similar Compounds

Key Observations:

Furan vs. Pyridine/Aromatic Rings : The furan-2-ylmethyl group in the target compound provides moderate electron-donating effects compared to pyridine (electron-deficient) or halogenated aromatics (electron-withdrawing). This may influence receptor binding kinetics .

Pyrrolidinone vs.

Methoxy Positioning : The 4-methoxyphenyl group in the target compound offers para-substitution symmetry, whereas 3-methoxyphenyl (as in ) could sterically hinder interactions.

Physicochemical and Pharmacokinetic Properties

While specific data for the target compound are unavailable, extrapolation from analogues suggests:

  • Molecular Weight : ~395–413 g/mol (comparable to ), within the acceptable range for oral bioavailability.
  • Lipophilicity (LogP) : The 4-methoxyphenyl and furan groups likely result in moderate LogP (~2.5–3.5), balancing membrane permeability and aqueous solubility.
  • Hydrogen Bonding: The urea core and pyrrolidinone carbonyl provide hydrogen-bond donors/acceptors, critical for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.